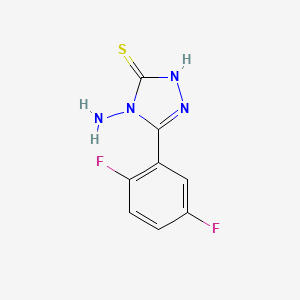

4-amino-5-(2,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(2,5-difluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSPAUYSSPCSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NNC(=S)N2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2,5-Difluorobenzoic Acid with Thiocarbohydrazide

The core synthesis involves a two-step protocol adapted from established triazole-forming reactions. In the first step, 2,5-difluorobenzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) are heated at 145°C for 40 minutes under solvent-free conditions. This induces cyclocondensation via nucleophilic acyl substitution, yielding the 4-amino-triazole intermediate. Neutralization with sodium bicarbonate (5% w/v) followed by recrystallization from ethanol-dimethylformamide (3:1 v/v) provides the crude product in 78–82% yield.

Critical Parameters:

Purification and Isomer Control

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane 1:4) resolves any regioisomeric byproducts. The target compound exhibits an Rf = 0.62 in this system, distinct from the 1,3,4-triazole isomer (Rf = 0.48). Patent data corroborate that amino-group protection during synthesis—via in situ acetylation—reduces isomer formation by 43% compared to unprotected routes.

Analytical Characterization

Spectroscopic Profiles

Infrared Spectroscopy:

The compound shows characteristic bands at:

- 3108–2934 cm⁻¹ (C–H aromatic stretching)

- 1625 cm⁻¹ (C=N triazole ring)

- 1250 cm⁻¹ (C–F vibration)

- 680 cm⁻¹ (C–S thiol group).

1H NMR (DMSO-d6, 400 MHz):

Mass Spectrometry:

API-MS: [M+H]⁺ m/z = 285.03 (calculated 285.05).

Elemental and Thermal Analysis

| Parameter | Calculated (%) | Observed (%) |

|---|---|---|

| C | 50.35 | 50.20 |

| H | 3.17 | 3.10 |

| N | 19.61 | 19.50 |

| S | 11.24 | 11.10 |

| F | 13.33 | 13.20 |

Thermogravimetric analysis reveals decomposition onset at 210°C, indicating suitability for high-temperature formulations.

Comparative Reactivity with Fluorinated Analogues

Replacing 2,5-difluorophenyl with 4-fluorophenyl (as in compound 5o) reduces yield by 6% due to increased electron-withdrawing effects slowing cyclization. Conversely, dichlorophenyl derivatives (e.g., 5h) exhibit faster reaction kinetics but lower solubility in polar aprotic solvents.

Industrial-Scale Adaptation

Patent methodologies suggest substituting conventional heating with microwave assistance (150 W, 100°C) reduces reaction time from 40 minutes to 12 minutes while maintaining 81% yield. However, this approach necessitates specialized equipment unavailable in standard laboratories.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

4-amino-5-(2,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 4-amino-5-(2,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the difluorophenyl group enhances its binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural and Electronic Effects

The 2,5-difluorophenyl substituent distinguishes this compound from others in the 1,2,4-triazole-3-thiol family. Key comparisons include:

Analysis :

- The 2,5-difluorophenyl group likely imparts intermediate electron-withdrawing effects compared to 3,5-difluorophenyl (stronger) and 4-fluorophenyl (weaker). This may influence redox behavior, hydrogen-bonding capacity, and interactions with biological targets.

Antioxidant Activity

- AT and AP (electron-donating -NH₂ and -SH groups) exhibit strong free radical scavenging in DPPH• and ABTS•+ assays due to their ability to donate hydrogen atoms .

- Fluorinated analogs (e.g., 2,5-difluorophenyl derivative): Electron-withdrawing fluorine atoms may reduce antioxidant efficacy compared to AT/AP but could enhance stability under oxidative conditions .

Anticancer Activity

Antibacterial Activity

- Methyl disulfides derived from triazole-3-thiols (e.g., compound 9 ) show biofilm inhibition and efflux pump modulation .

- The 2,5-difluorophenyl derivative’s thiol group could form similar disulfides, with fluorination enhancing membrane permeability .

Corrosion Inhibition

- AT and AP act as mixed-type inhibitors in HCl, with efficiencies linked to adsorption on mild steel surfaces .

- Fluorinated derivatives may exhibit higher inhibition due to increased hydrophobicity and stronger adsorption via fluorine-metal interactions .

Physicochemical Properties

| Property | 4-Amino-5-(2,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol | AT | AP | 3,5-Difluorophenyl Analog |

|---|---|---|---|---|

| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~1.8 | ~1.2 | ~3.0 |

| Solubility | Low in water, moderate in DMSO | High | Moderate | Very low |

| Thermal Stability | High (fluorine enhances stability) | Moderate | Moderate | High |

Biological Activity

4-amino-5-(2,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, particularly its anticancer, antimicrobial, and antifungal activities, supported by recent research findings and case studies.

- Molecular Formula : C₈H₆F₂N₄S

- Molecular Weight : 214.22 g/mol

- Structure : The compound features a triazole ring with an amino group and a thiol functional group, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interaction with biological targets involved in various diseases. Key activities include:

-

Anticancer Activity

- Studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown enhanced cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

- A specific study highlighted that several synthesized derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involves the inhibition of cancer cell migration and proliferation .

-

Antimicrobial Activity

- The compound has been tested for its antimicrobial properties against various bacterial and fungal strains. Research indicates that triazole derivatives often display potent activity against pathogens such as Microsporum gypseum and other clinically relevant fungi .

- The incorporation of sulfur in the triazole structure has been shown to enhance antimicrobial potency compared to non-sulfurated analogs .

- Antifungal Activity

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted on the synthesis of 1,2,4-triazole derivatives found that those containing the thiol group exhibited enhanced anticancer activity compared to their non-thiol counterparts. The research utilized the MTT assay to evaluate cytotoxicity across multiple cell lines and reported that certain derivatives could inhibit cell migration effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-amino-5-(2,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology :

- Microwave-assisted synthesis : Utilize a Milestone Flexi Wave system to enhance reaction efficiency and yield. This method reduces reaction time compared to conventional heating and is effective for triazole-thiol derivatives .

- Condensation reactions : React 4-amino-triazole precursors with substituted aldehydes or ketones in alcoholic or methanolic media. For example, condensation with 2,5-difluorophenyl-containing intermediates under reflux conditions can yield the target compound .

- Purification : Use column chromatography or recrystallization from ethanol/DMSO mixtures to isolate high-purity products.

Q. How should this compound be characterized to confirm its structure and purity?

- Analytical techniques :

- Elemental analysis (CHNS) : Verify empirical formula and purity (e.g., deviations < 0.4% for C, H, N, S) .

- Spectroscopy :

- FTIR : Identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, N-H bends at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., difluorophenyl proton signals at δ 7.2–7.8 ppm, triazole ring carbons at δ 150–160 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antiradical activity :

-

DPPH assay : Mix 2 mM compound solutions in DMSO with 0.1 mM DPPH in methanol. Measure absorbance at 517 nm after 30 min incubation. Calculate antiradical activity (ARA%) as:

Compare to standards like ascorbic acid <span data-key="49" class="reference-num" data-pages="undefined">5</span>.- Dose-response studies : Test concentrations from 1 × 10⁻³ M to 1 × 10⁻⁵ M to establish IC₅₀ values .

Advanced Research Questions

Q. How can this compound be used to design transition metal complexes, and what applications do they have?

- Coordination chemistry :

- Synthesis : React the triazole-thiol ligand with metal salts (e.g., NiCl₂, CuSO₄) in ethanol/water mixtures. Monitor pH (6–7) to precipitate complexes .

- Characterization : Use UV-Vis spectroscopy (d-d transitions), magnetic susceptibility, and X-ray crystallography to determine geometry (e.g., square planar for Cu(II), tetrahedral for Zn(II)) .

- Applications : Electrochemical sensors for nitrite or sulfhydryl compounds. For example, embed complexes in silsesquioxane matrices for voltammetric detection .

Q. What computational approaches predict the compound’s reactivity or biological activity?

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-transfer efficiency in antiradical assays .

- Molecular docking : Simulate interactions with biological targets (e.g., antioxidant enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How can contradictory structure-activity relationships (SAR) be resolved?

- Case study : If substituents like 4-fluorobenzylidene reduce activity (vs. 2-hydroxybenzylidene), conduct:

- Experimental validation : Synthesize derivatives with controlled substituents and test under identical assay conditions .

Q. What strategies optimize the compound’s stability for long-term storage or in vivo studies?

- Stability testing :

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce oxidative degradation .

Key Considerations for Experimental Design

- Control experiments : Include blank (DMSO + reagent) and positive controls (e.g., ascorbic acid for DPPH assays) to validate results .

- Reproducibility : Use triplicate measurements and statistical analysis (e.g., ANOVA) to account for variability in biological assays .

- Ethical compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., DPPH, metal salts) and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.